N-去甲基碘普罗胺

描述

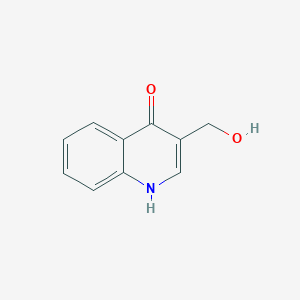

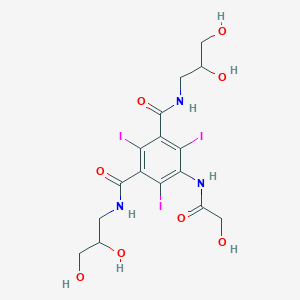

N-Desmethyl Iomeprol (N-DI) is a synthetic derivative of the naturally occurring compound iomeprol. It is a radiopaque contrast agent used in X-ray imaging and is used to visualize the structure and function of organs and tissues. It is widely used in medical imaging, including CT scans, angiography, and MRI. N-DI is a water-soluble, non-ionic compound with low osmotic pressure and low toxicity. It is metabolized primarily in the liver and is excreted primarily in the urine.

科学研究应用

诊断影像造影剂

N-去甲基碘普罗胺: 主要用作非离子型碘化造影剂碘普罗胺合成的中间体 . 碘普罗胺因其低化学毒性、渗透压和粘度,以及高水溶性而被广泛应用于各种放射学程序中 . 它在增强血管造影、泌尿造影和计算机断层扫描等程序中的图像对比度方面尤其有利 .

环境影响研究

碘化X射线造影剂(包括与N-去甲基碘普罗胺相关的化合物)的环境持久性和潜在的生态毒理学效应是正在进行的研究课题 . 这些研究旨在了解这类化合物在天然水体、地下水和土壤中的归宿,评估其对生物体的长期潜在风险。

药物开发

N-去甲基碘普罗胺参与了碘普罗胺溶液的药物开发,该溶液具有化学稳定性,不需要像依地酸(EDTA)这样的螯合剂 . 这种稳定性对于制备具有有利于医学成像特性的造影剂制剂至关重要。

绿色化学生产

绿色化学方法生产碘化造影剂(如碘普罗胺)的研究包括使用N-去甲基碘普罗胺等中间体 . 这些方法旨在通过避免或减少有害试剂的使用来降低制造过程的环境影响。

安全与法规遵从性

N-去甲基碘普罗胺与其他化学品一样,受到安全和处理法规的约束。 安全数据表提供有关正确处理、储存和紧急措施的指南,以确保在研究和工业应用中的安全使用 .

高级氧化工艺

关于水体中碘化造影剂降解和转化的研究通常涉及高级氧化工艺 . N-去甲基碘普罗胺作为一种相关化合物,可用于研究这些过程,有助于开发更有效的水处理方法。

作用机制

Target of Action

N-Desmethyl Iomeprol is primarily used as a contrast agent in radiographic imaging . The primary targets of this compound are tissues that need to be visualized during radiographic procedures. By interacting with these tissues, N-Desmethyl Iomeprol enhances the contrast in the images, making it easier for healthcare professionals to diagnose and monitor various medical conditions .

Mode of Action

N-Desmethyl Iomeprol, like its parent compound Iomeprol, is a nonionic, water-soluble, low osmolar X-ray contrast medium . It works by blocking X-rays, allowing it to outline the structures within the body that it is administered to. When administered, it circulates through the bloodstream and absorbs X-rays at a different rate than the surrounding tissues. This difference in absorption appears as a contrast on the X-ray image, highlighting the structures filled with the contrast medium .

Biochemical Pathways

It does this without significantly altering the biochemical environment it is introduced to .

Pharmacokinetics

Iomeprol, the parent compound, is known to be rapidly distributed and excreted via the kidneys . It has a distribution half-life of 0.38 hours and a volume of distribution of 0.28 L/kg . Given the structural similarity, N-Desmethyl Iomeprol is likely to have similar pharmacokinetic properties.

Result of Action

The primary result of N-Desmethyl Iomeprol administration is enhanced contrast in radiographic images. This allows for better visualization of structures and fluids within the body, aiding in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of N-Desmethyl Iomeprol is influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the solution it is in . Furthermore, the compound’s effectiveness as a contrast agent can be influenced by the patient’s hydration status and kidney function, as these factors can affect the compound’s distribution and elimination .

生化分析

Cellular Effects

Iomeprol, the compound from which N-Desmethyl Iomeprol is derived, is known to have low chemotoxicity and high water solubility

Temporal Effects in Laboratory Settings

Iomeprol, the parent compound, is known for its high stability , which might suggest that N-Desmethyl Iomeprol could also exhibit similar stability.

Dosage Effects in Animal Models

A study on the pharmacodynamic effects of Iomeprol in experimental animals has been conducted , which could provide a basis for future studies on N-Desmethyl Iomeprol.

属性

IUPAC Name |

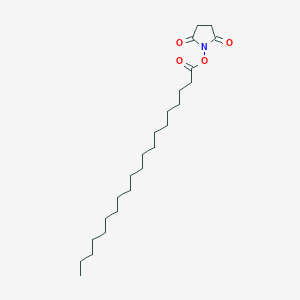

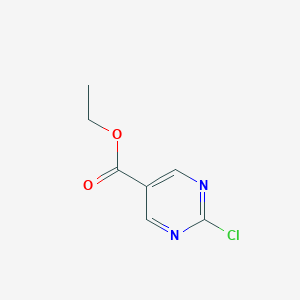

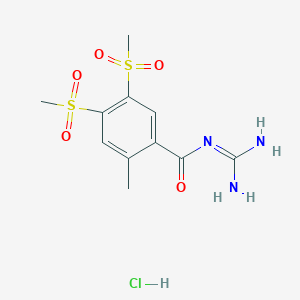

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJJDGLVOWPGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447909 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-40-7 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)